molecular formula C19H17F3N4O2 B2608821 N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide CAS No. 1797675-10-5

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide

カタログ番号: B2608821
CAS番号: 1797675-10-5
分子量: 390.366
InChIキー: PHAIMADXKLAMSB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C19H17F3N4O2 and its molecular weight is 390.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in oncology and neurology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C16H18F3N5O\text{C}_{16}\text{H}_{18}\text{F}_3\text{N}_5\text{O}

Key Properties:

  • Molecular Weight: 357.76 g/mol
  • LogP: 3.5862
  • Hydrogen Bond Acceptors: 3
  • Hydrogen Bond Donors: 1
  • Polar Surface Area: 37.92 Ų

This compound exhibits its biological effects primarily through the inhibition of specific kinases involved in cellular signaling pathways. Kinase inhibitors are crucial in regulating cell proliferation and survival, making them valuable in cancer therapy.

Kinase Inhibition Profile

Research indicates that compounds with similar pyrazole structures often target various kinases, including:

  • Akt Kinase: Known for its role in cell survival and metabolism.
  • Aurora Kinases: Involved in cell division; inhibitors have shown promise in cancer treatment.

For instance, a structurally related compound demonstrated an IC50 value of 61 nM against Akt1, highlighting the potential of pyrazole derivatives in targeting this pathway .

Antitumor Activity

In vitro studies have shown that derivatives of pyrazole-based compounds exhibit significant antitumor activity across various cancer cell lines. For example:

  • LNCaP Cells: The compound reduced phosphorylation levels of key proteins involved in cell growth and survival.

A study reported that a related compound inhibited cancer cell proliferation at nanomolar concentrations, indicating a strong potential for therapeutic use .

Neurological Applications

The modulation of neurotransmitter systems is another area where this compound may exhibit beneficial effects. Inhibitors targeting GABA aminotransferase have been linked to increased GABA levels, which may have implications for treating neurological disorders such as epilepsy .

Case Studies and Research Findings

  • Case Study: Pyrazole Derivatives in Cancer Therapy
    • A series of pyrazole derivatives were synthesized and evaluated for their anticancer properties. One derivative showed selective inhibition of the Akt pathway with an IC50 value lower than that of established drugs .
  • Research Findings on CNS Penetration
    • Studies on pyrazole compounds indicated favorable pharmacokinetic profiles, including good CNS penetration, which is critical for treating neurological conditions .

Comparative Analysis Table

Compound NameIC50 (nM)Target KinaseBiological Activity
Compound 161Akt1Antitumor
Compound 20.37Aurora BAntitumor
Compound 356Plasmodium PKAntiparasitic

特性

IUPAC Name

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O2/c20-19(21,22)17-11-15(12-6-7-12)26(24-17)9-8-23-18(27)14-10-16(28-25-14)13-4-2-1-3-5-13/h1-5,10-12H,6-9H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAIMADXKLAMSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=NOC(=C3)C4=CC=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。